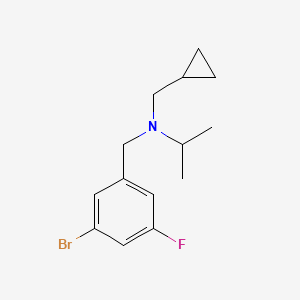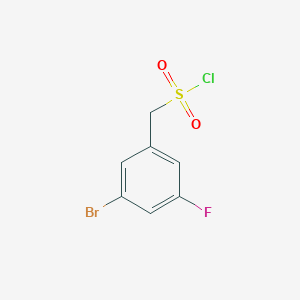
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methanesulfonyl chloride group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesizing complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)methanesulfonyl chloride typically involves the halogenation of phenyl rings followed by the introduction of the methanesulfonyl chloride group. One common method is the bromination of 5-fluorophenol, followed by the reaction with methanesulfonyl chloride in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of bromo-fluorophenylmethanesulfonate.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromo-fluorophenol, Bromo-fluorobenzoic acid.
Reduction: Bromo-fluorophenylmethanesulfonate.
Substitution: Various substituted phenylmethanesulfonates.
Scientific Research Applications
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride: has several applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Its reactivity makes it valuable in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which (3-Bromo-5-fluorophenyl)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its reactivity with specific enzymes or receptors can modulate biological processes, making it a useful tool in medicinal chemistry.
Comparison with Similar Compounds
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride
(3-Bromo-4-fluorophenyl)methanesulfonyl chloride
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSCNZKBZOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
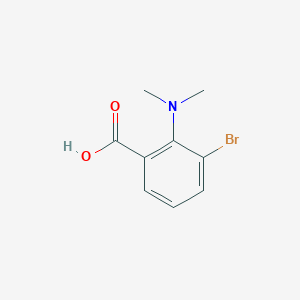
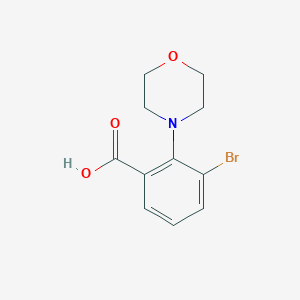
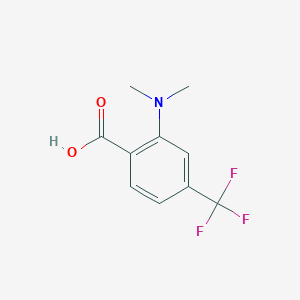
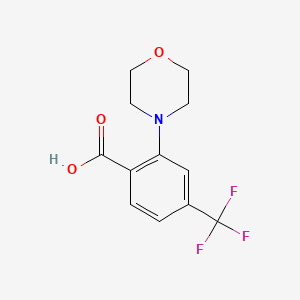
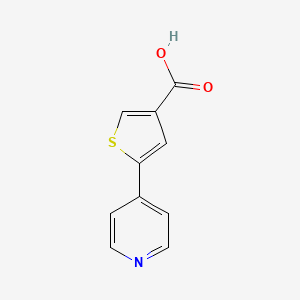

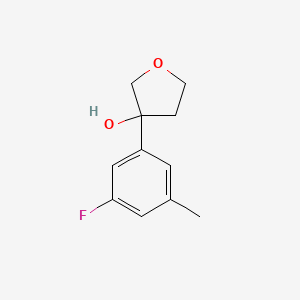
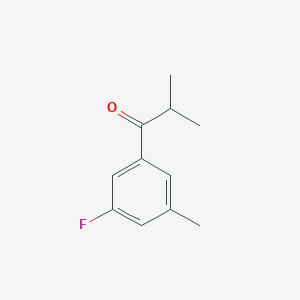
amine](/img/structure/B7937887.png)
amine](/img/structure/B7937889.png)
amine](/img/structure/B7937909.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcyclohexanamine](/img/structure/B7937912.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7937913.png)
